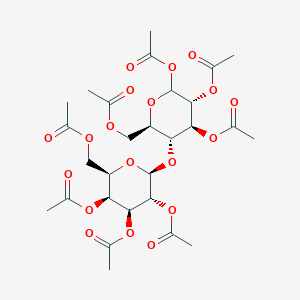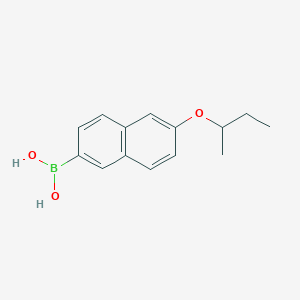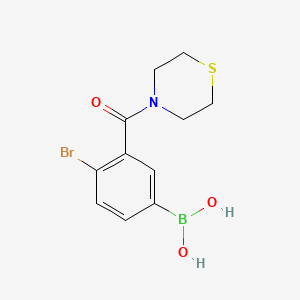
(4-Bromo-3-(thiomorpholine-4-carbonyl)phenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-3-(thiomorpholine-4-carbonyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromine atom, a thiomorpholine ring, and a boronic acid group attached to a phenyl ring. These functional groups contribute to its versatility in various chemical reactions and applications.
Métodos De Preparación
The synthesis of (4-Bromo-3-(thiomorpholine-4-carbonyl)phenyl)boronic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for synthesizing complex molecules like this compound.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Análisis De Reacciones Químicas
(4-Bromo-3-(thiomorpholine-4-carbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(4-Bromo-3-(thiomorpholine-4-carbonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Bromo-3-(thiomorpholine-4-carbonyl)phenyl)boronic acid is largely dependent on its interaction with specific molecular targets. In biological systems, boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or modulate protein function . The thiomorpholine ring may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
(4-Bromo-3-(thiomorpholine-4-carbonyl)phenyl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Lacks the bromine and thiomorpholine groups, making it less versatile in certain reactions.
4-Bromophenylboronic acid: Similar structure but lacks the thiomorpholine group, which may affect its reactivity and applications.
(3-(Thiomorpholine-4-carbonyl)phenyl)boronic acid: Similar but without the bromine atom, which can influence its chemical behavior.
The presence of both the bromine atom and the thiomorpholine ring in this compound makes it unique and potentially more useful in specific applications .
Propiedades
Fórmula molecular |
C11H13BBrNO3S |
|---|---|
Peso molecular |
330.01 g/mol |
Nombre IUPAC |
[4-bromo-3-(thiomorpholine-4-carbonyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BBrNO3S/c13-10-2-1-8(12(16)17)7-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 |
Clave InChI |
NCAYDICHHQAURS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1)Br)C(=O)N2CCSCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


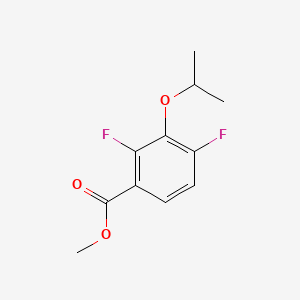
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)

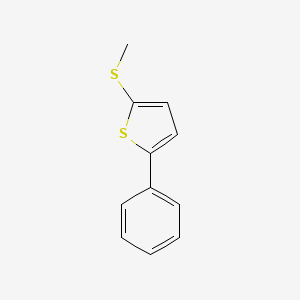
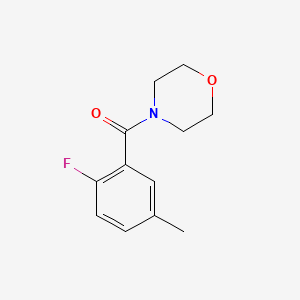
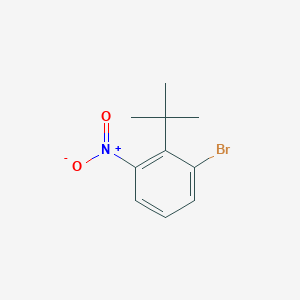
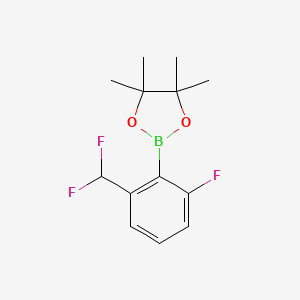
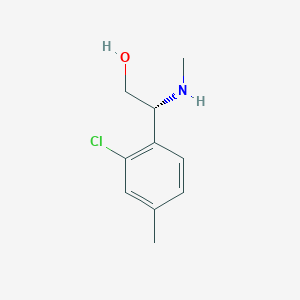
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
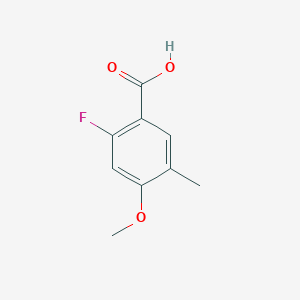
![4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane](/img/structure/B14025006.png)

